1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-7-6-16-14(17)19-10-8-18(9-11-19)13(20)12-4-2-3-5-15-12/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLNEYUSULVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated derivatives with NaOH or K₂CO₃ in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Medicinal Chemistry
1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine has been explored for its potential as a therapeutic agent in various diseases:
- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves inducing apoptosis through mitochondrial pathways and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Neurological Research
Research has suggested that derivatives of this compound may possess neuroprotective effects. In vitro studies have indicated that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on various cancer cell lines:
- Methodology : MTT assays were conducted to determine cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase |
The results indicated that the compound effectively induces apoptosis via a p53-independent pathway, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Methodology : The disk diffusion method was employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 18 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural Features
The target compound combines a methyl-substituted imidazole and a pyridine-2-carbonyl group on the piperazine ring. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase lipophilicity but may reduce metabolic stability.
- Pyridine-2-carbonyl in the target compound offers a planar, hydrogen-bond-accepting motif, contrasting with the pyridinyl or benzyl groups in analogues .
- Methyl substitution on imidazole (common in target and ) enhances steric protection against enzymatic degradation compared to ethyl or trifluoromethyl groups .
Challenges :
Enzyme Interactions
- Cytochrome P450 2D6 Inactivation : Compound 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine () inactivates P450 2D6 via apoprotein adduction (Ki = 5.5 µM, t1/2 = 7.7 min). The target compound’s pyridine-2-carbonyl group could similarly interact with enzyme active sites.
Antibacterial and Receptor Affinity
- Antibacterial Activity : Arylpiperazine derivatives in inhibit Gram-positive and Gram-negative bacteria. The target compound’s imidazole moiety may enhance membrane penetration.
- Dopamine D2 Receptor Binding : (2-Methoxyphenyl)piperazines in exhibit high receptor affinity, though the target compound’s pyridine-2-carbonyl group may redirect selectivity.
Recommendations :
- Prioritize in vitro assays for P450 and BACE1 inhibition.
- Explore SNAr or microwave-assisted protocols for scalable synthesis.
Biological Activity
The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 404.46 g/mol. The structure includes an imidazole ring, a piperazine moiety, and a pyridine carbonyl group, which are critical for its biological activity.
Binding Properties
The compound exhibits various binding properties that influence its pharmacological actions. Key measurements include:
| Property | Measurement |
|---|---|
| IC50 (nM) | 69 |
| Blood-Brain Barrier Penetration | Yes |
| Caco-2 Permeability | Moderate |
| P-glycoprotein Substrate | Yes |
| CYP450 Inhibition | Moderate |
- Anticancer Activity : Research indicates that compounds similar to this one may induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects in FaDu hypopharyngeal tumor cell models, outperforming standard treatments like bleomycin .
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have reported promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cholinesterase Inhibition : Some derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including A-549 (lung cancer) and SK-OV-3 (ovarian cancer). The results indicated a dose-dependent response with IC50 values significantly lower than those of control drugs, highlighting the compound's potential as an anticancer agent.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar imidazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values lower than traditional antibiotics, underscoring their potential as novel antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Imidazole Ring Formation : Condensation of 1-methylimidazole with appropriate electrophiles under basic conditions (e.g., K₂CO₃) .
- Piperazine Functionalization : Coupling of the imidazole intermediate with pyridine-2-carbonyl chloride via nucleophilic acyl substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for complex intermediates .
- Solvent Optimization : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for polar aprotic conditions .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole alkylation | K₂CO₃, 1-methylimidazole | Ethanol | 65–75 | |
| Piperazine coupling | Pd(PPh₃)₄, Pyridine-2-COCl | DMSO | 50–60 |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and piperazine moieties. Key signals include:
- Imidazole protons: δ 7.2–7.5 ppm (aromatic).
- Piperazine carbonyl: δ 165–170 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₆N₄O: 272.13) .
- Infrared (IR) Spectroscopy : Stretching bands for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for D₂ receptors) .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor sites (e.g., 5-HT₂A). Focus on hydrogen bonding with pyridine carbonyl and hydrophobic interactions with the imidazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with experimental bioactivity data .
Q. What strategies address contradictory bioactivity data across studies?
Methodological Answer:
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) .
- Structural Analog Testing : Compare with derivatives (e.g., replacing pyridine with thiophene) to isolate pharmacophore contributions .
Q. How are structure-activity relationship (SAR) studies designed for piperazine-imidazole hybrids?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varying substituents on the imidazole (e.g., ethyl vs. methyl groups) .
- Alternative acyl groups (e.g., pyrazine instead of pyridine) .
- Pharmacokinetic Profiling : Assess logD (octanol/water partition) and metabolic stability in liver microsomes .
- In Vivo Efficacy : Test lead compounds in rodent models for behavioral (e.g., forced swim test) or antimicrobial endpoints .
Q. Table 2: SAR Trends in Piperazine-Imidazole Derivatives
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| Pyridine → Thiophene | ↑ Antimicrobial potency | |
| Methyl → Ethyl (imidazole) | ↓ Receptor affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
